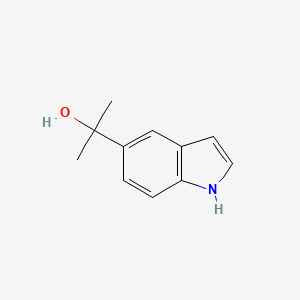

2-(1H-indol-5-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCLWNVWWADZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144453-57-6 | |

| Record name | 2-(1H-indol-5-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Indol 5 Yl Propan 2 Ol and Its Analogs

Established Synthetic Routes to 2-(1H-indol-5-yl)propan-2-ol Derivatives

The construction of the this compound scaffold and its derivatives can be achieved through both traditional multi-step sequences and more modern, streamlined approaches.

Multi-step syntheses are foundational in organic chemistry and provide a reliable, albeit often lengthy, route to complex molecules. For 5-substituted indoles, these sequences typically involve the initial formation of the indole (B1671886) nucleus followed by subsequent functionalization. Classical methods like the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses are often employed to construct the core heterocyclic system from appropriately substituted anilines or nitroarenes. luc.eduwikipedia.org For example, a substituted phenylhydrazine (B124118) can be reacted with a ketone or aldehyde under acidic conditions to form the indole ring via the Fischer synthesis. rsc.org

A general multi-step strategy to access derivatives of this compound would involve:

Synthesis of a Precursor: Preparation of a p-substituted aniline (B41778) or phenylhydrazine. google.com

Indole Formation: Cyclization to form the 5-substituted indole ring.

Side-Chain Modification: Conversion of the C5-substituent into the desired 2-propanol group. This final stage often involves multiple reactions, such as oxidation/reduction followed by Grignard addition.

To improve efficiency, modern synthetic chemistry emphasizes streamlined and convergent approaches, such as one-pot reactions and multi-component reactions (MCRs). rug.nl These methods reduce the number of separate operations, minimize waste, and can significantly shorten the synthetic route. rsc.org

Convergent strategies involve the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For indole derivatives, this could mean preparing a functionalized benzene (B151609) ring precursor and a pyrrole (B145914) ring precursor separately before their ultimate annulation. Visible-light-driven [4+1] annulation strategies have been developed for the convergent synthesis of functionalized indolines, which can then be oxidized to indoles. nih.govchemrxiv.org

Multi-component reactions, where three or more reactants are combined in a single step to form a product containing portions of all components, offer a highly efficient route to complex indoles. acs.org For instance, an innovative two-step synthesis of indole-2-carboxamides involves a Ugi four-component reaction followed by an acid-catalyzed cyclization, providing a sustainable and scalable route to functionalized indoles. rsc.orgrug.nl

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Multi-Step Synthesis | Linear sequence of reactions, typically involving formation of the indole ring followed by functionalization. | Reliable, well-established, allows for careful control at each step. | Often lengthy, lower overall yield, more waste generated. |

| Convergent Synthesis | Separate synthesis of molecular fragments followed by their assembly. | Increased overall efficiency and yield, especially for complex molecules. | Requires careful planning of fragment synthesis. |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, operational simplicity, rapid access to molecular diversity. | Substrate scope can be limited, optimization can be complex. |

Functionalization Strategies for the Indole Nucleus Precursor

Modification of the indole nucleus is crucial for creating a diverse range of analogs. Key strategies include the selective addition of alkyl, acyl, aryl, and heteroaryl groups to the indole ring.

Alkylation: The direct alkylation of the indole benzene ring, particularly at the C5 position, is a valuable transformation. While the pyrrole ring of indole is typically more reactive, specific catalytic systems have been developed to achieve regioselectivity on the carbocyclic ring. acs.org

Gold-catalyzed alkylation: C5-alkylation of indolines using diazo compounds, followed by oxidative aromatization, provides a route to C5-functionalized indoles. rsc.orgresearchgate.net

Copper-catalyzed alkylation: Indoles with a directing carbonyl group at the C3 position can undergo regioselective C5-alkylation with α-diazomalonates. nih.gov

Friedel-Crafts Alkylation: Lewis acid-catalyzed Friedel-Crafts type alkylation of N-protected indolines with electrophiles like nitroolefins selectively furnishes C5-alkylated products. acs.orgresearchgate.netmdpi.com

Acylation: Friedel-Crafts acylation is a classic method for introducing a ketone functional group onto an aromatic ring. For indoles, acylation at the C3 position is common. organic-chemistry.org However, to achieve acylation at the C5 position, which is a necessary step for one of the most direct syntheses of this compound, N-protection of the indole is often required to deactivate the pyrrole ring and favor substitution on the benzene ring. The reaction of an N-protected indole with an acyl chloride in the presence of a Lewis acid like AlCl₃ can yield the 5-acetylindole precursor. An alternative route involves the reaction of indole-5-carboxylic acid with an organolithium reagent like methyllithium (B1224462) (CH₃Li) to generate 5-acetylindole. chemicalbook.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between the indole nucleus and (hetero)aromatic partners. rsc.org These methods typically involve the reaction of a halogenated indole (e.g., 5-bromoindole) with an arylboronic acid (Suzuki coupling), an arylsulfonyl hydrazide, or potassium aryltrifluoroborate. rsc.orgacs.orgnih.gov

Recent advances have enabled the direct C-H arylation of indoles, avoiding the need for pre-functionalization with a halogen. nih.gov For instance, a palladium-catalyzed metallaphotoredox method has been developed for the C2-arylation of various indole derivatives. acs.org While C2 and C3 arylations are more common, conditions can be optimized to favor functionalization at other positions, including C5, often through the use of specific directing groups or catalytic systems.

| Functionalization | Reaction Type | Reagents/Catalysts | Position |

| Alkylation | Gold-Catalyzed | Indoline, Diazo compound, Au catalyst | C5 rsc.org |

| Copper-Catalyzed | C3-carbonyl indole, Diazomalonate, Cu catalyst | C5 nih.gov | |

| Friedel-Crafts | N-protected indoline, Nitroolefin, Zn(OTf)₂ | C5 acs.org | |

| Acylation | Friedel-Crafts | N-protected indole, Acyl chloride, AlCl₃ | C5 |

| Organolithium Rxn | Indole-5-carboxylic acid, CH₃Li | C5 chemicalbook.com | |

| Arylation | Suzuki Coupling | 5-Bromoindole, Arylboronic acid, Pd catalyst | C5 |

| Direct C-H Arylation | Indole, Aryl halide, Pd/Cu catalyst | C2, C3, etc. acs.orgnih.gov |

Approaches to the Propan-2-ol Moiety Formation

The most direct and widely used method for constructing a tertiary alcohol, such as the 2-propanol group in this compound, is through the reaction of a carbonyl compound with an organometallic reagent. byjus.com

The synthesis hinges on the preparation of a key intermediate: a 5-substituted indole bearing either a ketone or an ester functional group.

From a Ketone (5-Acetylindole): The addition of one equivalent of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) or methyllithium (CH₃Li) to 5-acetylindole will result in the formation of the tertiary alcohol this compound after an acidic workup. byjus.compearson.com The synthesis of the 5-acetylindole precursor can be achieved via Friedel-Crafts acylation of an N-protected indole or from indole-5-carboxylic acid. chemicalbook.com

From an Ester (Methyl Indole-5-carboxylate): The reaction of an ester, such as methyl 1H-indole-5-carboxylate, with two equivalents of a methyl Grignard reagent or methyllithium also yields the target tertiary alcohol. masterorganicchemistry.comucalgary.calibretexts.orglibretexts.org The first equivalent adds to the ester to form a ketone intermediate (5-acetylindole), which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. masterorganicchemistry.comucalgary.ca The precursor, methyl indole-5-carboxylate, can be prepared via esterification of indole-5-carboxylic acid. prepchem.comsigmaaldrich.com

This organometallic addition is a highly reliable and efficient method for creating the C-C bonds and the hydroxyl group of the propan-2-ol moiety in a single synthetic operation. khanacademy.org

Nucleophilic Addition to Carbonyl Precursors

The addition of nucleophiles to a carbonyl group is a fundamental reaction in organic chemistry for creating carbon-carbon bonds and accessing alcohols. This strategy is highly applicable for the synthesis of this compound. The core of this method involves the reaction between an indole-based nucleophile and a suitable ketone, or an indole-based carbonyl compound with an appropriate nucleophile.

The most direct approach involves the reaction of a 5-metallated indole derivative with acetone. The indole ring must first be activated to become a potent carbon nucleophile. This can be achieved by deprotonation at the C5 position using a strong base, typically after protection of the N-H proton, to form an organolithium or Grignard reagent. This indole anion then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Alternatively, a 5-acylindole, such as 5-acetyl-1H-indole, can serve as the electrophilic precursor. This ketone can be treated with a methyl-based organometallic reagent, such as methylmagnesium bromide or methyllithium. The nucleophilic methyl group will attack the carbonyl carbon, and after aqueous workup, the desired tertiary alcohol is formed.

Table 1: Nucleophilic Addition Strategies for this compound

| Indole Precursor | Carbonyl/Nucleophile | General Conditions | Product |

|---|---|---|---|

| 5-Lithio-1-(protected)-indole | Acetone | 1. Anhydrous ether or THF; 2. H3O+ workup | 2-(1-(Protected)-indol-5-yl)propan-2-ol |

| 5-Acetyl-1H-indole | Methylmagnesium bromide | 1. Anhydrous ether or THF; 2. H3O+ workup | This compound |

Ring-Opening Reactions of Epoxides by Indole Nucleophiles

Epoxides are highly useful three-membered cyclic ethers that can undergo ring-opening reactions with a wide range of nucleophiles due to their inherent ring strain. This reactivity provides a valuable route for the synthesis of β-hydroxy functionalized molecules. In this context, the indole nucleus can act as a carbon nucleophile to attack an epoxide, leading to the formation of an indolyl alcohol derivative.

For the synthesis of this compound analogs, an indole would react with an appropriately substituted epoxide. For instance, reacting indole with 2,2-dimethyloxirane (B32121) (isobutylene oxide) in the presence of a Lewis or Brønsted acid catalyst can facilitate the reaction. The indole preferentially attacks at the C3 position; however, substitution at the C5 position can be achieved, particularly if the C3 position is blocked or under specific catalytic conditions. The nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide in an SN2-type mechanism, which, upon workup, yields the alcohol.

The regioselectivity of the indole's nucleophilic attack is a critical factor. While C3-alkylation is more common, various catalytic systems have been developed to control the position of substitution on the indole ring.

Formation of Tertiary Alcohols via Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles and bases that are extensively used in the synthesis of alcohols from carbonyl compounds. This method is one of the most reliable for the formation of tertiary alcohols.

To synthesize this compound, a common strategy involves starting with an indole derivative containing an ester or an acyl halide at the 5-position, for example, methyl 1H-indole-5-carboxylate. This carbonyl compound is then treated with at least two equivalents of a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr). The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone (5-acetylindole). A second equivalent of the organometallic reagent immediately adds to this newly formed ketone, leading to a tertiary alkoxide intermediate. An aqueous or mild acidic workup then furnishes the final this compound product.

Table 2: Synthesis of Tertiary Alcohols using Organometallic Reagents

| Starting Material | Organometallic Reagent (Equivalents) | Intermediate | Final Product |

|---|---|---|---|

| Methyl 1H-indole-5-carboxylate | CH3MgBr or CH3Li (≥2) | 5-Acetyl-1H-indole | This compound |

| 1H-Indole-5-carbonyl chloride | CH3MgBr or CH3Li (≥2) | 5-Acetyl-1H-indole | This compound |

Catalytic Synthesis of this compound Scaffolds

Catalysis offers efficient, selective, and often more environmentally benign pathways for the synthesis of complex organic molecules. Transition metal catalysis, organocatalysis, biocatalysis, and nanocatalysis have all been applied to the synthesis of indole derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of C-C bonds, and these methods can be applied to the functionalization of the indole core. Catalysts based on palladium, nickel, copper, and rhodium are commonly employed for cross-coupling reactions that can build the desired carbon skeleton on the indole ring.

A potential route to this compound could involve a cross-coupling reaction between a 5-haloindole (e.g., 5-bromo-1H-indole) and an organometallic reagent bearing the propan-2-ol moiety. For instance, a Negishi coupling could be employed using an organozinc reagent derived from 2-halopropan-2-ol (after protection of the hydroxyl group). Alternatively, a Suzuki coupling could utilize a boronic ester derivative. These reactions typically require a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a suitable base and solvent.

Organocatalytic and Biocatalytic Transformations

Organocatalysis , which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Various organocatalytic strategies have been developed for the asymmetric synthesis of chiral indole-based heterocycles. For instance, chiral phosphoric acids or secondary amines can activate indoles or electrophiles to facilitate enantioselective Friedel-Crafts alkylations or Michael additions. While the direct synthesis of the achiral target compound this compound is a simple addition, organocatalytic methods are paramount for producing chiral analogs with high enantioselectivity.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild, environmentally friendly reaction conditions. The enzymatic preparation of optically active tertiary alcohols has garnered significant attention as a sustainable alternative to chemical methods. Enzymes such as esterases, lipases, and epoxide hydrolases have been successfully used. For example, a biocatalytic approach could involve the kinetic resolution of a racemic analog of this compound or the asymmetric enzymatic addition to a suitable precursor, providing access to enantiomerically pure compounds for pharmaceutical development.

Nanocatalyst Applications in Indole Derivative Synthesis

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface-area-to-volume ratios, enhanced reactivity, and ease of recovery and recyclability. Various nanocatalysts have been reported to be highly efficient for the synthesis of indole derivatives under green conditions.

Magnetic nanoparticles (MNPs), such as Fe₃O₄, have been employed as effective catalysts for indole synthesis due to their unique properties and sustainable nature. Other examples include biosynthesized ZnO-CaO nanoparticles, which have been used as an efficient, eco-friendly catalyst for the preparation of certain indole derivatives. These catalysts can promote various reactions, including multi-component reactions to build the indole scaffold or subsequent functionalization reactions. While specific application to the synthesis of this compound may not be widely documented, the principles demonstrate the potential for developing novel, sustainable routes to this class of compounds.

Table 3: Examples of Nanocatalysts in Indole Synthesis

| Nanocatalyst | Type of Reaction | Advantages |

|---|---|---|

| Fe3O4 MNPs | Multi-component reactions | Reusable, easily separable by magnet, green methodology |

| ZnO-CaO | Condensation reactions | Eco-friendly, simple workup, good yields |

| (MWCNTs)-COOH/La2O3 | Multi-component reactions | Reusable, mild conditions, good yields |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a tertiary alcohol derivative of indole, traditionally involves multi-step procedures that may utilize hazardous reagents and volatile organic solvents. The adoption of green chemistry principles aims to address these drawbacks by focusing on aspects such as atom economy, use of renewable feedstocks, and catalysis. researchgate.net For the synthesis of the target molecule, this would involve exploring alternative reaction media, energy sources, and catalytic systems that are safer and more efficient. While direct green synthetic routes for this compound are not extensively documented, the methodologies applied to analogous indole derivatives provide a strong basis for developing such processes.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. jocpr.com Reactions conducted in solvent-free conditions or in aqueous media are highly desirable as they reduce pollution and simplify purification processes. researchgate.net

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by grinding or heating, can lead to remarkable improvements in reaction rates and yields. For instance, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been successfully achieved under solvent-free conditions. nih.gov While not a direct synthesis of a tertiary alcohol, this demonstrates the feasibility of conducting electrophilic substitution reactions on the indole ring without a solvent.

A plausible solvent-free approach to a precursor of this compound, such as 1-(1H-indol-5-yl)ethan-1-one, could involve a Friedel-Crafts acylation of 5-substituted indoles under solvent-free conditions using a solid acid catalyst. Subsequent Grignard addition of a methylmagnesium halide could then yield the target tertiary alcohol.

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of various indole derivatives in aqueous media has been reported, showcasing the potential for this medium in indole chemistry. researchgate.net For example, the hydroindolation of alkynes with indoles has been achieved in a water/alcohol solvent system using an environmentally benign Brønsted acid catalyst like p-toluenesulfonic acid (TsOH). mdpi.com

A one-pot, three-component synthesis of 3-indolylalcohols has been reported in an ethanol-water mixture using a base catalyst, indicating that the formation of alcohol functionalities on the indole scaffold is compatible with aqueous systems. dergipark.org.tr This suggests that the final step in the synthesis of this compound, the addition of a methyl group to a ketone precursor, could potentially be adapted to an aqueous or mixed aqueous-organic medium, possibly using a phase-transfer catalyst to facilitate the reaction between the organometallic reagent and the substrate.

Table 1: Comparison of Solvent-Free and Aqueous Medium Reactions for Indole Derivatives

| Reaction Type | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of bis(indolyl)methanes | None | Solvent-free | Varies | High | nih.gov |

| Hydroindolation of alkynes | p-Toluenesulfonic acid | Water/Methanol | 3 h | 87 | mdpi.com |

| Synthesis of 3-indolylalcohols | Sodium hydroxide | EtOH-H2O | Not specified | Good | dergipark.org.tr |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netnih.gov The application of microwave irradiation can facilitate reactions that are otherwise slow or require harsh conditions. mdpi.com

The synthesis of various indole derivatives has been significantly improved through microwave assistance. nih.gov For example, the Fischer indole synthesis, a cornerstone of indole chemistry, can be performed in minutes with high yields under microwave irradiation, often in greener solvents like water or even under solvent-free conditions. mdpi.com

For the synthesis of precursors to this compound, such as substituted 2-alkynylanilines, microwave-assisted cycloisomerization in water has been shown to be effective without the need for a metal catalyst. elte.hu Furthermore, microwave heating has been successfully employed in the synthesis of 3-functionalized indoles via three-component domino reactions in green solvents. researchgate.net This suggests that key steps in the synthesis of the target molecule, such as the formation of the indole ring or the introduction of the side chain, could be significantly accelerated and made more efficient with microwave technology.

Table 2: Microwave-Assisted Synthesis of Indole Analogs

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Acetic acid | 10 min | 91 | mdpi.com |

| Cycloisomerization of 2-alkynylanilines | Water, no metal catalyst | 15-30 min | 54-90 | elte.hu |

| Michael addition to chalcones | ZrCl4, solvent-free | Not specified | High | researchgate.net |

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction efficiency and reduce waste. researchgate.net Environmentally benign catalysts are typically non-toxic, recyclable, and can function under mild conditions. nih.goveurekaselect.com

In the context of synthesizing this compound, benign catalysts can be employed in several key steps. For the potential Friedel-Crafts acylation of the indole ring to introduce the acetyl group, solid acid catalysts such as zeolites, clays, or supported heteropoly acids could replace traditional, more hazardous Lewis acids like aluminum chloride. researchgate.netnih.gov These solid acids are often reusable and can be easily separated from the reaction mixture.

For the crucial step of forming the tertiary alcohol via a Grignard-type reaction, recent advancements have shown that metal-free catalytic systems can be employed. While not directly applied to indoles, these principles are transferable. The use of such catalysts avoids the need for potentially toxic heavy metals and simplifies purification.

Furthermore, the synthesis of indole derivatives using metal-free catalysts in multi-component reactions is a growing area of research. dergipark.org.tr For example, organocatalysts like L-proline have been used for the synthesis of 3-substituted indoles in aqueous media. dergipark.org.tr The development of such catalytic systems for the specific synthesis of this compound holds significant promise for a truly green synthetic process.

Table 3: Examples of Environmentally Benign Catalysts in Indole Synthesis

| Reaction Type | Catalyst | Advantages | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Zeolites, Clays, Heteropoly acids | Reusable, easy separation, mild conditions | researchgate.netnih.gov |

| Multi-component reactions | L-proline | Metal-free, aqueous media compatible | dergipark.org.tr |

| Hydroindolation | p-Toluenesulfonic acid | Inexpensive, metal-free, effective in green solvents | mdpi.com |

Chemical Transformations and Reactivity of 2 1h Indol 5 Yl Propan 2 Ol

Reactions Involving the Alcohol Functionality

The tertiary alcohol group is a key site for various chemical transformations, including elimination, oxidation, reduction, and derivatization through ester or ether formation.

The acid-catalyzed dehydration of 2-(1H-indol-5-yl)propan-2-ol is a characteristic reaction of its tertiary alcohol structure. The process typically occurs by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org

Mechanism: The dehydration of tertiary alcohols proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org This multi-step process involves:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.orgbyjus.com

Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a tertiary carbocation intermediate. libretexts.orgquora.com The stability of this carbocation is crucial for the reaction to proceed via the E1 pathway. In the case of this compound, the resulting carbocation is not only tertiary but also benzylic-like due to its proximity to the indole (B1671886) aromatic system, which provides significant resonance stabilization.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orglibretexts.org

Product Selectivity: According to Zaitsev's rule, when multiple alkene products can be formed, the most stable, more substituted alkene will be the major product. libretexts.org In the dehydration of this compound, the removal of a proton from one of the adjacent methyl groups is the only possible elimination pathway, leading to a single major alkene product.

The principal product of this reaction is 5-(prop-1-en-2-yl)-1H-indole .

| Reagent/Condition | Mechanism | Major Product |

|---|---|---|

| Concentrated H₂SO₄ or H₃PO₄, Heat libretexts.org | E1 Elimination libretexts.org | 5-(prop-1-en-2-yl)-1H-indole |

| Phosphorus oxychloride (POCl₃) in pyridine (B92270) libretexts.org | E2 Elimination libretexts.org | 5-(prop-1-en-2-yl)-1H-indole |

Oxidation: Tertiary alcohols are generally resistant to oxidation by common oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate. studymind.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. libretexts.orgchemguide.co.uk The typical oxidation mechanism for primary and secondary alcohols involves the removal of this hydrogen along with the hydrogen from the hydroxyl group to form a carbonyl double bond, a process which cannot occur here. chemguide.co.uk Forcing the oxidation with very strong reagents and harsh conditions would likely lead to the cleavage of carbon-carbon bonds, breaking down the molecular structure rather than selectively oxidizing the alcohol. chemistryviews.org

Reduction: While the alcohol functionality itself is not typically reduced, its position adjacent to the indole ring classifies it as a tertiary benzylic alcohol. Benzylic alcohols can be reduced to the corresponding alkanes. A well-established method for this transformation is the use of hydriodic acid (HI) with a stoichiometric reducing agent like red phosphorus. beilstein-journals.orgnih.gov This protocol is effective for primary, secondary, and tertiary benzylic alcohols, with reactivity increasing in that order. researchgate.netnih.gov Tertiary benzylic alcohols are particularly reactive and can be converted to the corresponding alkanes in short reaction times. researchgate.netnih.gov Applying this to this compound, the expected product would be 5-isopropyl-1H-indole .

| Reaction Type | Reagent/Condition | Outcome/Product |

|---|---|---|

| Oxidation | K₂Cr₂O₇ / H⁺ libretexts.org | No reaction studymind.co.uklibretexts.org |

| Reduction | Hydriodic acid (HI) / Red Phosphorus (P) beilstein-journals.org | 5-isopropyl-1H-indole researchgate.net |

Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group and the propensity for the alcohol to undergo elimination under acidic conditions. The classic Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acid catalysis, is an equilibrium-driven process that may give low yields with tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com More effective methods often involve the use of more reactive acylating agents. For instance, reaction with an acid anhydride (B1165640) or an acyl chloride in the presence of a non-nucleophilic base can lead to the formation of the corresponding ester.

Etherification: Ether synthesis involving a tertiary alcohol presents significant challenges. The Williamson ether synthesis, a common method for preparing ethers, involves the Sₙ2 reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org This pathway is not suitable for tertiary alcohols like this compound. The corresponding tertiary alkoxide is a strong, sterically hindered base, which would promote an E2 elimination reaction with a primary or secondary alkyl halide, yielding an alkene instead of the desired ether. wikipedia.orgmasterorganicchemistry.com

Alternative strategies for synthesizing tertiary ethers typically rely on Sₙ1 mechanisms. For example, reacting the tertiary alcohol with a primary alkyl halide under conditions that favor carbocation formation from the alkyl halide is not feasible. A more viable approach involves the acid-catalyzed addition of the tertiary alcohol to an alkene. masterorganicchemistry.com

| Reaction Type | Reagents | Expected Outcome | Notes |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) / H⁺ | Low yield of ester; dehydration is a major side reaction. masterorganicchemistry.com | Fischer Esterification is generally inefficient for tertiary alcohols. |

| Esterification | Acid Anhydride ((RCO)₂O) / Base | Formation of the corresponding ester. | More effective method for sterically hindered alcohols. medcraveonline.com |

| Etherification | 1. NaH; 2. Primary Alkyl Halide (R-X) | Elimination of R-X to form an alkene. masterorganicchemistry.com | Williamson Ether Synthesis fails due to the basicity of the tertiary alkoxide. wikipedia.org |

| Etherification | Alkene / H⁺ | Formation of a tertiary ether. | Proceeds via an Sₙ1-like mechanism. masterorganicchemistry.com |

Transformations of the Indole Nucleus in this compound Derivatives

The indole ring is a π-excessive heterocycle, making it highly nucleophilic and susceptible to electrophilic attack. bhu.ac.in

Electrophilic aromatic substitution is the most characteristic reaction of the indole nucleus. The high electron density of the pyrrole (B145914) ring directs electrophiles to attack there rather than on the benzene (B151609) portion of the molecule.

Regioselectivity: The preferred site of electrophilic substitution on an unsubstituted indole is the C3 position. bhu.ac.in This preference is due to the greater stability of the cationic intermediate (indoleninium ion) formed upon attack at C3, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is blocked, substitution may occur at C2 or on the benzene ring, often at C6. For this compound, the C3 position is unsubstituted and is therefore the most reactive site.

Common Reactions:

Nitration: Direct nitration of indoles with strong acids like nitric and sulfuric acid often leads to polymerization or oxidation due to the acid sensitivity of the indole ring. bhu.ac.in Milder nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, are typically used to achieve successful nitration at the C3 position. bhu.ac.in

Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent provides a controlled method for introducing a halogen atom at the C3 position.

Friedel-Crafts Reactions: Acylation and alkylation reactions can also be carried out at the C3 position, although they often require specific catalysts and conditions to manage the high reactivity of the indole ring. researchgate.net

| Reaction Type | Reagent | Major Product (Derivative of this compound) |

|---|---|---|

| Nitration | Benzoyl nitrate bhu.ac.in | 2-(3-Nitro-1H-indol-5-yl)propan-2-ol |

| Bromination | N-Bromosuccinimide (NBS) | 2-(3-Bromo-1H-indol-5-yl)propan-2-ol |

| Acylation | Acetic anhydride / Pyridine | 1-(5-(2-hydroxypropan-2-yl)-1H-indol-3-yl)ethan-1-one |

The electron-rich nature of the indole ring makes it inherently resistant to nucleophilic attack. dntb.gov.ua Direct nucleophilic substitution or addition reactions on an unactivated indole nucleus are generally not feasible. To induce reactivity towards nucleophiles, the indole ring must be rendered electron-deficient.

This is typically achieved by introducing a powerful electron-withdrawing group (EWG) onto the ring system. sci-hub.se For example, the presence of a nitro group, particularly at the C3, C4, or C6 positions, can activate the ring sufficiently to allow for nucleophilic addition. Bartoli et al. demonstrated that Grignard reagents can add to 5-nitroindole, resulting in alkylation at the adjacent C4 position. sci-hub.se

Another advanced strategy involves the in-situ generation of a highly reactive "indolyne" intermediate. Indolynes are aryne derivatives of indole and are potent electrophiles that readily react with various nucleophiles. nih.gov This approach allows for the introduction of substituents onto the benzene portion of the indole nucleus.

Without such modifications, the indole nucleus of this compound would not be expected to react with nucleophiles.

| Indole Substrate | Reagent/Condition | Reaction Type |

|---|---|---|

| Unactivated Indole (e.g., this compound) | Nucleophile (e.g., R-MgBr, RO⁻) | No reaction at the ring. |

| Nitro-substituted Indole (e.g., 5-Nitroindole) | Grignard Reagent (R-MgBr) sci-hub.se | Nucleophilic Addition sci-hub.se |

| Indolyne Precursor | Fluoride source to generate indolyne, then nucleophile nih.gov | Nucleophilic Addition to Aryne nih.gov |

Palladium-Catalyzed C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy in organic synthesis. For indole derivatives, palladium catalysis is a versatile tool for this purpose, though achieving regioselectivity across the multiple C-H bonds (C2, C3, C4, C5, C6, C7, and N-H) remains a significant challenge. nih.govcaltech.edu The inherent electronic properties of the indole ring favor electrophilic attack and C-H activation at the C3 position of the pyrrolic sub-ring. mdpi.comyoutube.com However, the functionalization of other positions, particularly on the less reactive benzene core, typically requires the installation of a directing group (DG) on the indole nitrogen. nih.govresearchgate.net

For an unsubstituted N-H indole like this compound, palladium-catalyzed reactions such as oxidative Heck (Fujiwara-Morita) reactions with alkenes would be expected to proceed preferentially at the C3 position. acs.orgbris.ac.uk Functionalization at the C2 position can be achieved by employing specific directing groups, such as an N-(2-pyridyl)sulfonyl moiety, which coordinates to the palladium center and steers the catalyst to the adjacent C-H bond. beilstein-journals.org

Directing C-H activation to the benzo moiety of the indole core is more challenging. Research has shown that specific directing groups are necessary to achieve functionalization at the C4, C5, C6, or C7 positions. For instance, a phosphinoyl-directing group in conjunction with a pyridine-type ligand can selectively direct arylation to the C7-position. researchgate.net While the tertiary alcohol group in this compound is not a classical directing group for C-H activation on the aromatic ring, its steric bulk and potential for hydrogen bonding could subtly influence the regiochemical outcome of reactions at the adjacent C4 and C6 positions, although this has not been specifically documented. The primary determinant of reactivity in the absence of a strong N-directing group would remain the intrinsic reactivity of the indole C-H bonds.

| Directing Group (on N1) | Catalyst System | Position Functionalized | Reaction Type | Ref. |

| None (N-H) | Pd(OAc)₂ / Oxidant | C3 | Alkenylation | beilstein-journals.org |

| N-(2-pyridyl)sulfonyl | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2 | Alkenylation | beilstein-journals.org |

| N-P(O)tBu₂ | Pd(OAc)₂ / Ligand | C7 | Arylation | researchgate.net |

| 3-formyl (internal DG) | Pd(OAc)₂ | C4 | Quinonization | researchgate.net |

Radical Reactions and Their Methodologies

The this compound scaffold can participate in radical reactions in two distinct ways: by acting as a precursor for a tertiary alkyl radical or by having the indole nucleus serve as a radical acceptor.

The tertiary alcohol moiety is a valuable precursor for the corresponding tertiary alkyl radical. A common strategy involves the conversion of the alcohol into a more reactive intermediate, such as a tertiary alkyl oxalate (B1200264) salt. nsf.gov Under photoredox or thermal conditions, these salts can undergo decarboxylation to generate the 2-(1H-indol-5-yl)propan-2-yl radical. This radical can then be used in Minisci-type reactions to alkylate electron-deficient heteroarenes, demonstrating a powerful method for forging C-C bonds. nsf.gov Another classic method for deoxygenation of alcohols that proceeds via a radical intermediate is the Barton-McCombie reaction, which involves conversion of the alcohol to a thiocarbonyl derivative followed by treatment with a tin hydride. uchicago.edu

Conversely, the indole ring itself is an excellent radical acceptor. Intramolecular radical cyclization is a prominent strategy in the synthesis of complex indole alkaloids. researchgate.net In a hypothetical scenario, if a radical precursor were attached to the indole nitrogen of this compound, an aryl radical generated elsewhere on the molecule could cyclize onto the C4 or C6 positions of the indole's benzene ring. mdpi.com Such cyclizations can proceed via 5-exo or 6-endo pathways, depending on the length and nature of the tether connecting the radical source to the indole nucleus. researchgate.netmdpi.com

| Radical Precursor | Initiation Method | Radical Generated | Application Example | Ref. |

| Tertiary Alcohol (via Oxalate salt) | Photoredox (Visible Light) | Tertiary Alkyl Radical | Minisci Alkylation of Heteroarenes | nsf.gov |

| Thioxocarbamate (from Alcohol) | Thermal (AIBN) | Alkyl Radical | Barton-McCombie Deoxygenation | uchicago.edu |

| Aryl Halide (on N-tether) | Bu₃SnH / AIBN | Aryl Radical | Intramolecular Cyclization onto Indole | mdpi.com |

Stereochemical Aspects of Reactions Involving this compound

It is important to note that this compound is an achiral molecule as the C2 of the propane (B168953) chain is a tertiary alcohol with two identical methyl groups. Therefore, discussions of enantioselective synthesis and diastereoselective transformations apply to chiral analogues or reactions that introduce a new stereocenter into the molecular framework.

The asymmetric synthesis of chiral tertiary alcohols is a challenging yet important field in organic chemistry. researchgate.net An enantioselective synthesis of a chiral analogue, such as (R)- or (S)-2-(1H-indol-5-yl)butan-2-ol, could be envisioned through several established strategies. The most direct approach involves the asymmetric addition of an organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a prochiral ketone precursor, 1-(1H-indol-5-yl)propan-1-one. This transformation can be catalyzed by a variety of chiral ligands, amino alcohols, or BINOL-derived complexes to afford the tertiary alcohol in high enantiomeric excess. nih.gov

Another powerful strategy is the catalytic asymmetric Friedel-Crafts reaction. While typically used to alkylate the C3 position of indoles, modified conditions can target other positions. nih.gov More relevant to this scaffold would be an enzymatic approach, such as the kinetic resolution of a racemic secondary alcohol precursor or the asymmetric reduction of a ketone catalyzed by a ketoreductase (KRED) enzyme, followed by subsequent alkylation to form the chiral tertiary center. acs.org

| Precursor | Reagent | Chiral Catalyst/System | Product Type | Ref. |

| Ketone | Organozinc Reagent | Chiral Amino Alcohol | Chiral Tertiary Alcohol | researchgate.net |

| Ketone | Organolithium Reagent | Chiral Sulfoxide Auxiliary | Chiral Tertiary Alcohol | nih.gov |

| Indole | Imine | Chiral Disulfonimide | Chiral 2-Indolyl Methanamine | rsc.org |

| Racemic Alcohol | Acyl Donor | Lipase (Enzyme) | Enantiopure Alcohol (Kinetic Resolution) | acs.org |

Diastereoselective reactions require a pre-existing stereocenter in the molecule to influence the creation of a new one. Starting with a chiral, enantiopure indole-propanol analogue, subsequent transformations could be directed in a diastereoselective manner. For instance, if a chiral alcohol like (S)-1-(1H-indol-5-yl)ethanol was the substrate, its hydroxyl group could direct a metal-catalyzed reaction, such as a hydrogenation or cyclopropanation of an adjacent double bond, to one face of the molecule over the other (substrate control).

Alternatively, a chiral catalyst can override the influence of a pre-existing stereocenter or control the stereochemical outcome in reactions of racemic or achiral substrates (reagent control). For example, a photocatalytic hydroboration of a 3-substituted indole derivative has been shown to proceed with high diastereoselectivity, favoring the trans product. nih.gov Similarly, catalyst-controlled diastereoselective additions to tryptophan derivatives, which contain a chiral center, have been achieved with high selectivity. nih.gov These methodologies could be applied to appropriately substituted derivatives of the this compound scaffold to construct multiple stereocenters with high fidelity.

Supramolecular Chemistry Involving Indole-Propanol Moieties

The indole-propanol moiety is well-equipped for participation in supramolecular chemistry due to its capacity for forming non-covalent interactions, particularly hydrogen bonds. ethernet.edu.et The this compound molecule possesses three key hydrogen bonding sites:

Indole N-H: A strong hydrogen bond donor.

Alcohol O-H: Both a hydrogen bond donor and acceptor.

Indole π-System: A weak hydrogen bond acceptor.

These features allow for the formation of complex, ordered structures through self-assembly or interaction with other molecules (host-guest chemistry). The N-H group of one indole can form a strong hydrogen bond with the alcohol oxygen of another molecule (N-H···O). Simultaneously, the alcohol O-H can act as a donor to another acceptor atom or as an acceptor for another donor. mdpi.com This can lead to the formation of extended chains (catemers) or cyclic assemblies.

Furthermore, the interaction between an alcohol's O-H group and the electron-rich π-cloud of the indole ring is a recognized non-covalent interaction. researchgate.net Theoretical and experimental studies on related systems, such as 1-methylindole (B147185) and alcohols, confirm the formation of T-shaped OH-π hydrogen-bonded complexes. researchgate.net In this compound, both intermolecular and intramolecular OH-π interactions are conceivable, potentially influencing the molecule's conformation and its packing in the solid state. These varied hydrogen bonding capabilities make indole-propanol moieties valuable building blocks for constructing functional supramolecular materials and for molecular recognition studies. nih.gov

Mechanistic Investigations of Reactions Involving 2 1h Indol 5 Yl Propan 2 Ol

Elucidation of Reaction Pathways and Transition States

Reactions involving 2-(1H-indol-5-yl)propan-2-ol, particularly under acidic conditions, are believed to proceed through pathways analogous to the well-established Friedel-Crafts alkylation. The tertiary alcohol functional group, upon protonation by a Brønsted or Lewis acid, is readily eliminated as a water molecule to form a stable tertiary carbocation centered on the propan-2-yl moiety. This electrophilic intermediate is then poised to react with nucleophiles.

In the context of intramolecular reactions or reactions with other aromatic systems, the indole (B1671886) nucleus itself can act as the nucleophile. While the C3 position of the indole ring is generally the most nucleophilic and the typical site of electrophilic attack, reactions at other positions, including C5, are known to occur. The precise reaction pathway and the regioselectivity of the cyclization or alkylation are influenced by several factors, including the nature of the catalyst and the substitution pattern on the indole ring.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the intricate details of these reaction pathways. For similar Friedel-Crafts alkylations of indoles, computational models have been used to calculate the geometries and relative free energies of transition states. researchgate.net These calculations help in understanding the stereochemical outcome of the reaction and the factors governing the reaction rate. For the reactions of this compound, similar computational approaches could map the energy landscape of the reaction, identifying the most favorable pathway and the structure of the transition state leading to the final product.

Role of Intermediates (e.g., Indolenium, Carbocations)

The formation of a carbocation intermediate is a cornerstone of the reactivity of this compound in acid-catalyzed reactions. The tertiary nature of the alcohol facilitates the formation of a relatively stable tertiary carbocation upon dehydration. This carbocation is a potent electrophile that drives subsequent bond-forming reactions. beilstein-journals.org

The interaction of this carbocation with the electron-rich indole ring is a critical step. Nucleophilic attack by the indole can occur at various positions, but the C3 position is generally favored due to its higher electron density, leading to the formation of a spirocyclic intermediate if the attack is intramolecular. This intermediate would involve a temporary loss of aromaticity in the pyrrole (B145914) ring of the indole. Subsequent rearrangement can lead to the final product, as has been observed in related intramolecular indole alkylations. chemtube3d.com

Alternatively, if the indole C5 position were to act as the nucleophile in an intermolecular reaction, an arenium ion intermediate would be formed. This intermediate, also known as a sigma complex, is a common feature in electrophilic aromatic substitution reactions. The positive charge in the arenium ion is delocalized over the aromatic ring, and its stability influences the reaction rate. The subsequent loss of a proton from the site of attack restores the aromaticity of the indole ring and yields the final alkylated product. The direct involvement of such carbocationic intermediates is a central theme in understanding the mechanisms of a wide range of organic reactions. beilstein-journals.org

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, including the identification of the rate-determining step. For reactions involving this compound, it is anticipated that the rate of reaction would be dependent on the concentrations of the indole substrate and the acid catalyst.

In analogous acid-catalyzed reactions, such as the iodination of propanone, the reaction rate is often found to be dependent on the concentration of the substrate and the acid catalyst, but zero-order with respect to the other reactant (in that case, iodine). docbrown.info This indicates that the formation of a reactive intermediate, such as an enol or a carbocation, is the slow, rate-determining step. docbrown.info

For the acid-catalyzed reactions of this compound, the rate-determining step is likely the formation of the tertiary carbocation from the protonated alcohol. This step involves the breaking of the C-O bond and is expected to have the highest activation energy barrier. Once the carbocation is formed, its subsequent reaction with a nucleophile is typically fast.

Experimental techniques to study the kinetics of such reactions could include monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods like UV-Vis or NMR spectroscopy. The data obtained can be used to determine the reaction order with respect to each reactant and to calculate the rate constant.

The following table outlines a hypothetical experimental design for a kinetic study on an acid-catalyzed reaction of this compound.

| Experiment | [this compound] (M) | [Acid Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Rate 1 |

| 2 | 0.2 | 0.1 | Rate 2 |

| 3 | 0.1 | 0.2 | Rate 3 |

By systematically varying the concentrations of the substrate and the catalyst and measuring the initial reaction rates, the rate law for the reaction can be determined, providing valuable insights into the rate-determining step.

Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in directing the course of reactions involving this compound. Both Brønsted and Lewis acids are commonly employed to facilitate these transformations.

Brønsted acids , such as sulfuric acid or trifluoroacetic acid, catalyze the reaction by protonating the hydroxyl group of the alcohol, converting it into a good leaving group (water). This facilitates the formation of the key carbocation intermediate.

Lewis acids , such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or scandium triflate (Sc(OTf)₃), function by coordinating to the oxygen atom of the hydroxyl group. This coordination polarizes the C-O bond, making it easier to break and thus promoting the formation of the carbocation. The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity.

The nature of the catalyst can also influence the regioselectivity of the reaction. For instance, in Friedel-Crafts alkylations of indoles, the catalyst can affect whether the alkylation occurs at the C2, C3, or other positions of the indole ring. frontiersin.orgresearchgate.net While C3 alkylation is most common, specific catalyst systems can promote alkylation at the C2 position. frontiersin.orgresearchgate.net For 5-substituted indoles like the title compound, the electronic and steric properties of the substituent at the 5-position, in concert with the catalyst, will dictate the preferred site of further functionalization. Studies on the intramolecular Friedel-Crafts acylation of 4-substituted indoles have shown that cyclization can be directed to the C5 position. beilstein-journals.org

The following table summarizes the role of different types of catalysts in reactions of indolyl alcohols.

| Catalyst Type | Example | Role in Mechanism |

| Brønsted Acid | H₂SO₄, CF₃COOH | Protonates the hydroxyl group, facilitating its departure as water to form a carbocation. |

| Lewis Acid | AlCl₃, BF₃·OEt₂, Sc(OTf)₃ | Coordinates to the hydroxyl oxygen, weakening the C-O bond and promoting carbocation formation. |

Computational and Theoretical Chemistry Studies of 2 1h Indol 5 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure

There is no specific information available in the public domain regarding quantum chemical calculations, such as Density Functional Theory (DFT), performed to analyze the electronic structure of 2-(1H-indol-5-yl)propan-2-ol. Studies detailing its frontier molecular orbitals (HOMO/LUMO), electron density distribution, or molecular electrostatic potential maps have not been identified.

Molecular Modeling of Conformational Preferences

Detailed molecular modeling studies to determine the conformational preferences of this compound have not been found in the reviewed literature. Information regarding the potential energy surface, stable conformers, or the energy barriers for rotation around its single bonds is not available.

Reactivity Predictions and Mechanistic Insights from Computational Data

No published research was found that uses computational data to predict the reactivity of this compound or to provide mechanistic insights into its potential reactions. Studies on its electrophilic or nucleophilic sites based on computational indices are not available.

Spectroscopic Property Predictions and Correlations (Excluding Data)

While experimental spectroscopic data may exist, studies detailing the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound using computational methods have not been identified. Consequently, no information is available on the correlation between theoretical predictions and experimental spectra for this compound.

Crystal Structure Prediction and Polymorphism Studies

There are no available reports on the computational prediction of the crystal structure of this compound. Research into its potential polymorphs, including analyses of lattice energies and predicted packing arrangements, has not been found in the scientific literature.

Derivatization and Analog Synthesis of 2 1h Indol 5 Yl Propan 2 Ol

Design and Synthesis of Substituted 2-(1H-indol-5-yl)propan-2-ol Analogs

While direct synthetic analogs of this compound are not extensively detailed in the provided research, the synthesis of related indole-containing propanone derivatives offers significant insight into potential modification strategies. The design of these analogs often focuses on substitutions at various positions of the indole (B1671886) ring and modifications of the side chain to modulate biological activity.

For instance, in a series of 1-(indol-1-yl)propan-2-one inhibitors, systematic variations were introduced to probe the SAR. nih.gov A key finding was that introducing carboxylic acid groups at the 5- or 6-position of the indole ring was a critical modification. nih.govresearchgate.net Further studies explored the effect of substituents at the 3-position of the indole scaffold, where acyl, alkyl, and oxadiazole residues were introduced to enhance inhibitory potency. chemsrc.com

Another synthetic approach involves the propargylation of an indole nitrogen followed by Sonogashira cross-coupling reactions to attach various substituted aromatic rings, yielding highly functionalized indole derivatives. mdpi.com These methods highlight common strategies for creating a library of analogs by modifying the indole core and its appendages. The reaction of an indole derivative with aryl diazonium chloride followed by cyclocondensation under Fischer indolization conditions represents another route to create substituted indole systems. orientjchem.org

Table 1: Examples of Substituted Indole Analogs and Key Findings

| Base Scaffold | Substitution Position | Substituent Type | Key Finding | Reference |

|---|---|---|---|---|

| 1-(Indol-1-yl)propan-2-one | Indole C5 | Carboxylic Acid | Essential for high inhibitory potency of cPLA₂α. | nih.gov, researchgate.net |

| 1-(Indol-1-yl)propan-2-one | Indole C3 | Methyl-1,2,4-oxadiazole | Led to a significant increase in inhibitory potency. | chemsrc.com |

| 1H-Indole-2-carbonitrile | Indole N1 | Propargyl group | Intermediate for further functionalization via coupling reactions. | mdpi.com |

Scaffold Modification Strategies

Scaffold modification, or scaffold hopping, involves the replacement of a core molecular structure with a bioisosteric equivalent to discover new compounds with improved properties. Research on 1-(5-carboxyindol-1-yl)propan-2-ones has demonstrated the successful application of this strategy. nih.govresearchgate.net In these studies, the indole ring system was replaced by benzimidazole, benzotriazole, and indazole scaffolds. nih.govresearchgate.net

This bioisosteric replacement led to compounds with altered inhibitory potency, metabolic stability, and aqueous solubility. nih.gov Notably, an indazole-5-carboxylic acid derivative exhibited significantly higher inhibitory potency against cytosolic phospholipase A₂α (cPLA₂α) compared to the original indole-based compound, with an IC₅₀ value of 0.005 µM. nih.govresearchgate.net In contrast, a benzimidazole-5-carboxylic acid analog showed the best water solubility. nih.govresearchgate.net These findings underscore the value of scaffold modification in fine-tuning the pharmacological profile of a lead compound.

Further examples of scaffold modification include the synthesis of indole-annulated benzazepine derivatives, which combines the indole moiety with a seven-membered azepine ring to create a novel and complex heterocyclic system. orientjchem.org

Preparation of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single new chemical entity. mdpi.com This approach aims to create hybrid compounds that may exhibit improved affinity, better efficacy, or a dual mode of action. mdpi.com

The indole nucleus is a common component in the design of hybrid molecules due to its presence in numerous biologically active compounds. mdpi.com Synthetic strategies often involve linking the indole scaffold to other heterocyclic systems known for their pharmacological activities. For example, hybrid compounds containing both indole and imidazolidin-2-one moieties have been synthesized through one-pot amidoalkylation reactions. mdpi.com Similarly, the synthesis of complex molecules incorporating pyrazole, thiazole, and 1,2,3-triazole rings demonstrates how multiple heterocyclic pharmacophores can be assembled. mdpi.com

The design of such hybrids can be rational, based on known pharmacophores for specific biological targets. mdpi.com For instance, a hybrid molecule could be designed to incorporate the this compound moiety with another pharmacophore known to interact with a complementary binding site on a target enzyme or receptor.

Stereoisomeric Derivatization and Separation Methods

The specific compound this compound is achiral because the carbon atom attached to the hydroxyl group also bears two identical methyl groups. However, derivatization of this parent structure or its analogs can readily introduce chirality into the molecule. For example, the related compound (1R,2S)-1-amino-1-(1H-indol-5-yl)propan-2-ol is a specific stereoisomer, indicating that chirality is a critical aspect of this chemical space. nih.gov The synthesis and evaluation of compounds in a related 1-indol-1-yl-propan-2-one series also listed "Stereoisomerism" as a key consideration, highlighting the importance of controlling and characterizing stereochemistry in these derivatives. nih.gov

When chiral centers are present, the separation of stereoisomers (enantiomers and diastereomers) is crucial, as different isomers can have distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) is a primary technique for chiral separations. researchgate.net The development of effective separation methods often relies on the use of chiral stationary phases (CSPs). researchgate.net

Polysaccharide-based CSPs are widely used and can effectively separate a broad range of chiral compounds under various chromatographic conditions, including normal-phase and reversed-phase. researchgate.net The selection of the appropriate CSP, mobile phase, and other chromatographic parameters is a challenging but essential task for the analytical characterization of chiral indole derivatives. researchgate.net

Advanced Analytical Methodologies for 2 1h Indol 5 Yl Propan 2 Ol Research Excluding Basic Data

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed molecular characterization of 2-(1H-indol-5-yl)propan-2-ol, especially within complex chemical environments. These techniques offer insights into molecular weight, fragmentation patterns, and the precise spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for real-time monitoring of the synthesis of this compound. Techniques such as Electrospray Ionization (ESI) coupled with HRMS analyzers (e.g., Orbitrap or FT-ICR) allow for the accurate mass determination of reactants, intermediates, products, and byproducts, often to within a few parts per million (ppm). This high mass accuracy enables the confident assignment of elemental compositions.

A particularly relevant method for quantitative and targeted analysis is Parallel Reaction Monitoring (PRM). nih.gov In a hypothetical synthesis of this compound, PRM could be employed using a quadrupole-Orbitrap (q-OT) mass spectrometer. The process involves the isolation of a target precursor ion (e.g., the protonated molecule of an intermediate) in the quadrupole, followed by its fragmentation in a collision cell. The Orbitrap analyzer then detects all resulting fragment ions simultaneously with high resolution and mass accuracy. sielc.comresearchgate.net This generates a full, high-resolution MS/MS spectrum that provides unambiguous confirmation of the target molecule's identity and allows for precise quantification by extracting the signal of specific fragment ions. sielc.com This method is highly selective and can distinguish the target analyte from a complex matrix of reaction components. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Reaction Monitoring

| Technique | Analyzer | Mode | Key Advantage | Application to this compound Synthesis |

|---|---|---|---|---|

| ESI-q-OT | Quadrupole-Orbitrap | PRM | High selectivity and confident quantification | Monitoring depletion of starting materials and formation of this compound. |

| ESI-FT-ICR | Fourier-Transform Ion Cyclotron Resonance | Full Scan | Unsurpassed mass resolution and accuracy | Identification of unknown impurities and byproducts. |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced multi-dimensional techniques, is essential for the structural elucidation of this compound in solution, especially when analyzing complex reaction mixtures where chromatographic separation is challenging. nih.gov

Two-dimensional (2D) NMR experiments are paramount for resolving overlapping signals that are common in the 1D proton (¹H) NMR spectra of aromatic compounds like indoles. nih.gov For a reaction mixture containing this compound, the following techniques would be applied:

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, which helps in assigning signals from the propan-2-ol side chain and the protons on the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the propan-2-ol moiety and the C5 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help confirm the stereochemistry and conformation of the molecule and its derivatives.

In situations requiring rapid analysis, such as monitoring a fast reaction or analyzing a large number of samples, ultrafast (single-scan) 2D NMR methods can be employed. nih.govnih.gov These techniques allow for the acquisition of a complete 2D spectrum in a fraction of a second, making them ideal for high-throughput screening or process monitoring. nih.gov

Chromatographic Methods for Purification and Analysis of Reaction Products

Chromatographic techniques are fundamental for both the purification of this compound from reaction mixtures and the analytical assessment of its purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the separation of indole derivatives. nih.govnih.gov

A typical RP-HPLC method for the analysis and purification of this compound would involve a C8 or C18 stationary phase. nih.gov The mobile phase would likely consist of a gradient elution system using a mixture of an aqueous solvent (often containing an acid modifier like 0.1% formic acid or phosphoric acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.commdpi.com Detection is commonly performed using a UV detector, with a wavelength set around 280 nm, which corresponds to a common absorbance maximum for the indole chromophore. researchgate.netmdpi.com For higher sensitivity and selectivity, a fluorescence detector can be used, with excitation and emission wavelengths set appropriately for indole compounds (e.g., λex = 280 nm / λem = 350 nm). nih.govnih.gov

The developed HPLC method can be scaled up for preparative separation to isolate pure this compound for further studies. sielc.com The purity of the collected fractions would then be confirmed by re-injecting a small aliquot into the analytical HPLC system.

Table 2: Typical RP-HPLC Parameters for Indole Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 or C8, 3-5 µm particle size | Provides hydrophobic stationary phase for separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid improves peak shape for ionizable compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component; elutes compounds from the column. |

| Elution | Gradient (e.g., 20% to 80% B over 30 min) | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Standard flow for good resolution and run time. |

| Detection | UV at 280 nm or Fluorescence (Ex/Em: 280/350 nm) | Monitors the elution of indole-containing compounds. researchgate.netnih.govmdpi.comnih.gov |

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions.

The first step in this methodology is the growth of a high-quality single crystal of the compound, which can be a challenging process. This is typically achieved by slow evaporation of a solvent (such as hexane, ethanol, or a mixture) from a saturated solution of the purified compound. acs.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined.

The final structural model reveals key details, such as the conformation of the propan-2-ol side chain relative to the indole ring. Furthermore, it elucidates the crystal packing and identifies non-covalent interactions like hydrogen bonds (e.g., involving the indole N-H and the hydroxyl O-H groups) and π–π stacking interactions between indole rings, which govern the supramolecular architecture. nih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Emerging Research Directions and Future Perspectives

Integration of 2-(1H-indol-5-yl)propan-2-ol in Novel Materials Science Applications

The indole (B1671886) nucleus, a key component of this compound, is being recognized as a sustainable and functional aromatic unit for the development of high-performance polymers. rsc.orgnih.gov Research into indole-based polyesters has demonstrated their potential to mimic or even surpass the thermal qualities of commercially available heat-tolerant polyesters. rsc.org The incorporation of the this compound moiety into polymer chains could lead to materials with enhanced thermal stability and specific optical properties.

The inherent fluorescence of the indole ring presents opportunities for the creation of novel photoactive materials. rsc.org Polymers incorporating this scaffold could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The propan-2-ol group offers a reactive site for polymerization or for grafting onto other polymer backbones, allowing for the fine-tuning of the material's properties.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, improved mechanical properties |

| Photoactive Materials | Core of fluorescent polymers | Strong solid-state fluorescence, high quantum yields |

| Organic Electronics | Component in conductive polymers | Good electroactivity, film-forming capabilities |

Potential as a Precursor in Complex Natural Product Synthesis

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities. researchgate.netmdpi.com The indole scaffold is a common starting point for the total synthesis of these complex molecules. researchgate.net this compound, with its functionalized side chain at the C5 position, can serve as a valuable building block for the synthesis of natural products containing a 5-substituted indole core.

The hydroxyl group of the propan-2-ol moiety provides a handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. acs.org Strategies involving the derivatization of this alcohol could enable the synthesis of novel analogs of known natural products, leading to the discovery of compounds with improved biological profiles. nih.gov

Development of Highly Efficient and Sustainable Synthetic Protocols

The increasing demand for environmentally friendly chemical processes has spurred the development of "green" synthetic methods for indole derivatives. researchgate.netnih.govmdpi.com These approaches often involve the use of microwave irradiation, ultrasound, or biodegradable catalysts to reduce reaction times, energy consumption, and the use of hazardous reagents. researchgate.netresearchgate.net

Future research will likely focus on applying these green methodologies to the synthesis of this compound. The development of one-pot, multicomponent reactions would be particularly advantageous, as they offer a more atom-economical and efficient route to the target molecule and its derivatives. nih.gov The use of recyclable catalysts and benign solvent systems will be crucial in making the synthesis of these compounds more sustainable. nih.gov

Exploration of Unique Reactivity Profiles within Heterocyclic Chemistry

The reactivity of the indole ring is well-established, with the C3 position being the most common site for electrophilic substitution. nih.gov However, the presence of the propan-2-ol group at the C5 position can influence the regioselectivity of these reactions. luc.edu The electronic effects of the substituent can either activate or deactivate the indole ring towards certain reagents, leading to unique reactivity patterns.

Furthermore, the interplay between the indole nitrogen and the hydroxyl group of the side chain could lead to interesting intramolecular reactions, providing access to novel heterocyclic systems. rsc.org Investigating the participation of the hydroxyl group in directing reactions or forming transient intermediates could unveil new synthetic pathways and expand the chemical space accessible from this scaffold.

Computational Design and Optimization of Novel Indole-Propanol Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. indexcopernicus.com In silico techniques can be employed to predict the physicochemical properties, biological activities, and reactivity of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

For this compound and its derivatives, computational studies can be used to:

Design novel analogs with optimized properties for specific applications.

Predict the reactivity of the indole ring and the propan-2-ol side chain.

Simulate the interactions of these molecules with biological targets or within a material matrix.

Elucidate reaction mechanisms for their synthesis and transformation.

By integrating computational design with synthetic chemistry, researchers can accelerate the discovery and development of new indole-propanol-based compounds with tailored functionalities. indexcopernicus.com

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-(1H-indol-5-yl)propan-2-ol to maximize yield and purity?

Methodological Answer: The synthesis of this compound involves coupling indole derivatives with propan-2-ol precursors. Key parameters include:

- Temperature: Elevated temperatures (70–90°C) accelerate coupling but may increase side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of indole intermediates.

- Catalyst: Acidic or Lewis acid catalysts (e.g., H₂SO₄ or AlCl₃) improve electrophilic substitution at the indole C5 position.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product from unreacted indole and byproducts .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by area normalization).

- ¹H-NMR: Key signals include the indole NH proton (δ 10.2–11.0 ppm) and the propan-2-ol hydroxyl (δ 1.5–2.0 ppm, broad).